molecular formula C12H10N2O2 B5502978 N-(3-hydroxyphenyl)nicotinamide

N-(3-hydroxyphenyl)nicotinamide

Cat. No. B5502978
M. Wt: 214.22 g/mol
InChI Key: PULMAJZSPLRQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-hydroxyphenyl)nicotinamide derivatives and related compounds involves strategic chemical modifications and reactions. For example, studies have focused on the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating novel methodologies for creating compounds with potential applications in various fields, including herbicidal activities (Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been analyzed through various techniques. X-ray diffraction, thermal analysis, and FTIR spectroscopy have been employed to understand the structural motifs and interactions within these compounds. For instance, studies on 3-chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide demonstrate the importance of hydrogen bonding and other molecular interactions in determining the crystal structure (Tchibouanga & Jacobs, 2020).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and potential utility in different chemical contexts. The photocaged nicotinamide using an N-acyl carbamate linker, for instance, shows specific reactions under light exposure, indicative of its application in controlled release technologies (Salahi et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are critical for its application in various scientific and industrial processes. Research on the solubility and transdermal permeation of nicotinamide in association with parabens indicates the influence of nicotinamide on the physical properties of other compounds, thus affecting their bioavailability and effectiveness (Nicoli et al., 2008).

Scientific Research Applications

1. Impact on Oxidative Metabolism

N-(3-hydroxyphenyl)nicotinamide, as part of nicotinamide's family, has been shown to influence oxidative metabolism. Nicotinamide can inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, which plays a critical role in the detoxification and metabolism of drugs and xenobiotics in the liver. This inhibition can alter the pharmacokinetics of drugs and has implications for drug design and toxicity studies (Schenkman, Ball, & Estabrook, 1967).

2. Metabolic Effects in Cancer Cells

Research on this compound and its related compounds has explored their role in affecting cellular bioenergetics. For instance, inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, by specific inhibitors can lead to significant metabolic alterations in cancer cells. These changes include disruptions in amino acids metabolism and energy production pathways, which can affect cancer cell survival and provide a basis for therapeutic interventions (Tolstikov et al., 2014).

3. Enhancing Cell Survival and Differentiation

Nicotinamide has been found to promote cell survival and differentiation, acting as a kinase inhibitor in human pluripotent stem cells. By inhibiting phosphorylation of certain proteins and suppressing actomyosin contraction, nicotinamide facilitates improved cell survival and influences stem cell pluripotency and differentiation. These findings open avenues for developing nicotinamide-related applications in stem cell research and therapy (Meng et al., 2018).

Future Directions

Nicotinamide and its derivatives have a wide range of biological applications . They have been investigated for their antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties . Future research may focus on exploring these properties further and developing new applications for these compounds.

properties

IUPAC Name

N-(3-hydroxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9/h1-8,15H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULMAJZSPLRQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-hydroxyphenyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(3-hydroxyphenyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-(3-hydroxyphenyl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-(3-hydroxyphenyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-(3-hydroxyphenyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-(3-hydroxyphenyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.